Cas no 923201-48-3 (ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate)
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-methyl-5-(pyridine-3-carbonylamino)-1-benzofuran-2-carboxylate
- AKOS002293600
- 923201-48-3
- ETHYL 3-METHYL-5-(PYRIDINE-3-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE
- ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate
- F2209-0040
- ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate
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- Inchi: 1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-9-13(6-7-15(14)24-16)20-17(21)12-5-4-8-19-10-12/h4-10H,3H2,1-2H3,(H,20,21)
- InChI Key: ZGZREWWIMVSVKY-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(NC(C3=CC=CN=C3)=O)C=C2C(C)=C1C(OCC)=O
Computed Properties
- Exact Mass: 324.11100700g/mol
- Monoisotopic Mass: 324.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 81.4Ų
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2209-0040-2μmol |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate |
923201-48-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2209-0040-5μmol |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate |
923201-48-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2209-0040-10μmol |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate |
923201-48-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2209-0040-1mg |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate |
923201-48-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2209-0040-2mg |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate |
923201-48-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2209-0040-3mg |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate |
923201-48-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2209-0040-4mg |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate |
923201-48-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2209-0040-5mg |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate |
923201-48-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2209-0040-10mg |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate |
923201-48-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2209-0040-15mg |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate |
923201-48-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate
Introduction to Ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate (CAS No. 923201-48-3)
Ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate (CAS No. 923201-48-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzofurans, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structure of ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate makes it a promising candidate for the development of novel therapeutic agents.
The chemical structure of ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate is characterized by a benzofuran core, a pyridine amide moiety, and an ethyl ester group. The benzofuran scaffold is a six-membered heterocyclic ring with an oxygen atom and a double bond, which confers stability and rigidity to the molecule. The pyridine amide substituent adds polarity and hydrogen bonding capabilities, while the ethyl ester group enhances solubility and metabolic stability. These structural features collectively contribute to the compound's potential pharmacological activities.
Recent studies have explored the biological activities of ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate. One notable area of research is its anti-inflammatory properties. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate has also been investigated for its antiviral properties. Studies have demonstrated that this compound can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of antiviral action is thought to involve the inhibition of viral entry into host cells and the suppression of viral gene expression. These findings highlight the potential of ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate as a broad-spectrum antiviral agent.
The anticancer activity of ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate has also been a focus of recent research. In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and cell cycle arrest, leading to reduced cell viability and tumor growth inhibition. Mechanistic investigations have revealed that ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate targets multiple signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. These findings suggest that this compound may be a valuable lead for the development of novel anticancer drugs.
The pharmacokinetic properties of ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate have also been studied to assess its suitability as a therapeutic agent. Preclinical studies in animal models have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low clearance rate. These properties are essential for ensuring effective drug delivery and sustained therapeutic effects.
To further evaluate the safety and efficacy of ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate, several clinical trials are currently underway. Early-phase clinical trials have demonstrated that this compound is well-tolerated in humans, with no significant adverse effects observed at therapeutic doses. Ongoing phase II trials are aimed at assessing the efficacy of this compound in treating specific diseases, such as inflammatory disorders and certain types of cancer.
In conclusion, ethyl 3-methyl-5-(pyridine-3-amido)-1-benzofuran-2-carboxylate (CAS No. 923201-48-3) is a promising compound with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. Its favorable pharmacokinetic profile and safety profile make it an attractive candidate for further development as a therapeutic agent. Continued research and clinical trials will provide valuable insights into the full potential of this compound in treating various diseases.
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